molecular formula C10H18F2 B13202663 2-Tert-butyl-1,1-difluorocyclohexane

2-Tert-butyl-1,1-difluorocyclohexane

Cat. No.: B13202663
M. Wt: 176.25 g/mol
InChI Key: WXDNQBHKEDTAPX-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a cyclohexane derivative. One common method includes the reaction of 2-tert-butylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Oxidized derivatives of the cyclohexane ring.

    Reduction: Reduced forms of the original compound.

Scientific Research Applications

2-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through the fluorine atoms. These interactions can influence the compound’s reactivity and stability. The presence of the tert-butyl group also contributes to the compound’s steric properties, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-1-methylcyclohexane: Similar in structure but with a methyl group instead of fluorine atoms.

    1,1-difluorocyclohexane: Lacks the tert-butyl group, making it less sterically hindered.

    2-tert-butylcyclohexanone: Precursor in the synthesis of 2-tert-butyl-1,1-difluorocyclohexane.

Uniqueness

This compound is unique due to the combination of the bulky tert-butyl group and the electronegative fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H18F2

Molecular Weight

176.25 g/mol

IUPAC Name

2-tert-butyl-1,1-difluorocyclohexane

InChI

InChI=1S/C10H18F2/c1-9(2,3)8-6-4-5-7-10(8,11)12/h8H,4-7H2,1-3H3

InChI Key

WXDNQBHKEDTAPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1(F)F

Origin of Product

United States

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